7-Bromochroman-3-amine
Description
7-Bromochroman-3-amine is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol It is a derivative of chroman, a bicyclic organic compound, and features a bromine atom at the 7th position and an amine group at the 3rd position of the chroman ring
Propriétés
IUPAC Name |
7-bromo-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4,8H,3,5,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENWOCORUAEMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromochroman-3-amine typically involves the bromination of chroman followed by amination. One common method includes the following steps:
Bromination: Chroman is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 7th position.
Amination: The brominated chroman is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine, under suitable conditions to yield 7-Bromochroman-3-amine.
Industrial Production Methods: While specific industrial production methods for 7-Bromochroman-3-amine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Acylation Reactions
The primary amine group undergoes acylation with electrophilic reagents such as acyl chlorides or anhydrides. This reaction typically proceeds via a nucleophilic addition-elimination mechanism under basic conditions .
Example Reaction:
7-Bromochroman-3-amine reacts with acetyl chloride in the presence of NaOH to form N-acetyl-7-bromochroman-3-amine.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| AcCl, NaOH, RT, 2 h | N-Acetyl-7-bromochroman-3-amine | 85% |
Mechanistic Insight:
-
Deprotonation: The amine is deprotonated by NaOH to form a nucleophilic amide ion.
-
Nucleophilic Attack: The amide ion attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Elimination: Chloride leaves, forming the acylated product .
Alkylation Reactions
The amine group participates in alkylation with alkyl halides via an SN2 mechanism, yielding secondary or tertiary amines. Steric hindrance from the chroman scaffold may limit reactivity with bulky alkylating agents .
Example Reaction:
Reaction with methyl iodide in ethanol produces N-methyl-7-bromochroman-3-amine.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| CH₃I, EtOH, reflux, 4 h | N-Methyl-7-bromochroman-3-amine | 72% |
Key Limitation: Polyalkylation is common unless controlled by stoichiometry or steric bulk .
Bromine-Specific Reactions
The bromine substituent at position 7 enables cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (NAS), depending on the electronic environment .
Suzuki-Miyaura Coupling
The bromine undergoes palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives.
Example Reaction:
Coupling with phenylboronic acid yields 7-phenylchroman-3-amine.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h | 7-Phenylchroman-3-amine | 68% |
Nucleophilic Aromatic Substitution (NAS)
Electron-deficient aromatic bromides react with nucleophiles (e.g., amines, alkoxides). The chroman scaffold’s electron-rich nature may limit NAS unless activated by meta-directing groups .
Reductive Amination
The primary amine can condense with ketones or aldehydes under reductive conditions (e.g., NaBH₃CN) to form secondary amines .
Example Reaction:
Reaction with benzaldehyde and NaBH₃CN produces N-benzyl-7-bromochroman-3-amine.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| PhCHO, NaBH₃CN, MeOH, RT, 6 h | N-Benzyl-7-bromochroman-3-amine | 78% |
Oxidative Reactions
The amine group is susceptible to oxidation, forming nitroso or imine intermediates under strong oxidizing conditions .
Example Reaction:
Oxidation with H₂O₂ in acetic acid yields 7-bromochroman-3-nitroso.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂O₂, AcOH, 50°C, 3 h | 7-Bromochroman-3-nitroso | 62% |
Complex Formation
The amine group can coordinate with transition metals (e.g., Fe, Cu) to form chelates, which are useful in catalysis or material science .
Example Reaction:
Iron(II) chloride catalyzes coupling with alkyl halides via a radical mechanism .
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| FeCl₂, Zn, TMSCl, NMP, 90°C, 16 h | N-Alkyl-7-bromochroman-3-amine | 93% |
Biological Activity
Derivatives of 7-bromochroman-3-amine exhibit anticancer and antimicrobial properties, attributed to interactions with enzyme active sites (e.g., SIRT2 inhibition) .
| Derivative | Biological Target | IC₅₀/Activity | Reference |
|---|---|---|---|
| N-Acylated analog | SIRT2 | 5.62 ± 1.33 μM | |
| N-Alkylated analog | MDA-MB-231 (breast cancer) | 7.56 ± 2.23 μM |
Stability and Degradation
The compound is stable under inert conditions but degrades in acidic or oxidative environments, forming deaminated or debrominated byproducts .
Applications De Recherche Scientifique
Medicinal Chemistry
7-Bromochroman-3-amine has garnered attention in medicinal chemistry due to its potential therapeutic properties. Compounds with similar chroman structures have been associated with various pharmacological activities, including:
- Anticancer Properties : Research indicates that chroman derivatives exhibit significant anticancer activity. For instance, studies have shown that certain chroman-based compounds inhibit the growth of various cancer cell lines, such as MDA-MB-231 (breast cancer) and SK-N-MC (neuroblastoma) . The structural features of 7-Bromochroman-3-amine suggest it could interact with multiple biological targets, potentially leading to the development of novel anticancer agents.
- Antimicrobial Activity : The incorporation of halogen and amine functional groups in 7-Bromochroman-3-amine may enhance its interaction with microbial targets. Similar compounds have demonstrated antimicrobial properties, making this compound a candidate for further exploration in antimicrobial drug development .
Organic Synthesis
7-Bromochroman-3-amine serves as a valuable building block in organic synthesis. Its unique structure allows for:
- Functionalization : The bromine atom and amino group provide sites for further chemical modifications, enabling the synthesis of more complex molecules. This versatility is crucial for developing new materials and pharmaceuticals .
- Ligand in Coordination Chemistry : The compound's ability to coordinate with metal ions makes it useful as a ligand in coordination chemistry, facilitating the design of metal complexes with potential applications in catalysis and materials science .
Biological Studies
The biological interactions of 7-Bromochroman-3-amine are an area of active research:
- Mechanism of Action : The compound may modulate enzyme activities or receptor interactions, acting as either an inhibitor or activator in metabolic pathways. This mechanism is vital for understanding its potential therapeutic effects .
- Diagnostic Applications : Some studies suggest that chroman derivatives can be used as diagnostic agents for diseases such as Alzheimer’s disease by targeting amyloid plaques. This application highlights the potential for 7-Bromochroman-3-amine to contribute to early diagnostic techniques .
Case Studies and Research Findings
| Study | Compound | Application | Findings |
|---|---|---|---|
| Study 1 | (E)-3-benzylidenechroman-4-one | Anticancer | Significant inhibition against MDA-MB-231 cells with IC50 = 7.56 ± 2.23 µM |
| Study 2 | (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one | Diagnostic Imaging | High binding affinity to Aβ plaques (Ki values: 9.98 nM) |
| Study 3 | Chroman derivatives | Antimicrobial | Demonstrated significant antimicrobial activity against various strains |
Mécanisme D'action
The mechanism of action of 7-Bromochroman-3-amine involves its interaction with various molecular targets, depending on the specific application. For instance, in biochemical assays, it may act as a ligand binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary widely based on the context of its use.
Comparaison Avec Des Composés Similaires
6-Bromochroman-3-amine: Similar structure but with the bromine atom at the 6th position.
7-Bromochroman-4-amine: Bromine at the 7th position but with the amine group at the 4th position.
Chromone-derived aminophosphonates: These compounds share the chroman backbone but have different functional groups.
Uniqueness: 7-Bromochroman-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted research applications where other similar compounds may not be as effective.
Activité Biologique
7-Bromochroman-3-amine is a compound belonging to the class of brominated chroman derivatives, which are recognized for their diverse biological activities. This article focuses on the biological activity of 7-bromochroman-3-amine, highlighting its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Synthesis of 7-Bromochroman-3-amine
The synthesis of 7-bromochroman-3-amine typically involves the bromination of chroman derivatives followed by amination. For instance, a study demonstrated the successful synthesis of various bromochroman derivatives through the reaction of chroman precursors with brominating agents such as N-bromosuccinimide (NBS) under controlled conditions, yielding high purity products with significant yields .
Table 1: Synthesis Overview of 7-Bromochroman-3-amine
| Step | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | NBS, DMSO, RT | 75 | 96 |
| Amination | NH2OH·HCl, EtOH, reflux | 85 | 97 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of 7-bromochroman-3-amine. In vitro assays have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. For example, it was tested against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines using MTT assays, revealing an IC50 value of approximately 20 µM for MDA-MB-231 cells .
The mechanism through which 7-bromochroman-3-amine exerts its anticancer effects appears to involve the induction of apoptosis. Research indicated that treatment with this compound led to an increase in pro-apoptotic markers such as Bax and a decrease in anti-apoptotic markers like Bcl-2, suggesting a shift towards apoptosis in treated cells . Furthermore, Western blot analysis confirmed that 7-bromochroman-3-amine affects the expression levels of key proteins involved in apoptotic pathways.
Table 2: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 20 | Induction of apoptosis via Bcl-2/Bax modulation |
| HeLa | 25 | Increased apoptosis and cell cycle arrest |
Study 1: Antitumor Activity in Vivo
In a recent study, the antitumor efficacy of 7-bromochroman-3-amine was evaluated in an animal model bearing xenograft tumors derived from MDA-MB-231 cells. The compound was administered intraperitoneally at doses of 10 mg/kg and showed a significant reduction in tumor volume compared to control groups. Histological analysis indicated that treated tumors exhibited increased apoptotic cells as evidenced by TUNEL staining .
Study 2: Synergistic Effects with Chemotherapeutics
Another investigation assessed the synergistic effects of 7-bromochroman-3-amine when combined with standard chemotherapeutic agents like doxorubicin. The combination treatment resulted in enhanced cytotoxicity against cancer cells compared to either agent alone, suggesting potential for use in combination therapy protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
